

Sulfamethoxazole chemical properties and structure

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Compound of Interest

Compound Name: Sulfatroxazole

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An In-depth Technical Guide on the Core Chemical Properties and Structure of Sulfamethoxazole

Introduction

Sulfamethoxazole (SMX) is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class.[1][2][3] It functions by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), a crucial component in the bacterial synthesis of folic acid.[4][5][6] As mammalian cells derive folic acid from dietary sources, this pathway's inhibition provides selective toxicity against susceptible microorganisms.[1][2] This document provides a detailed overview of the fundamental chemical properties, structure, and analytical methodologies related to sulfamethoxazole, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

Sulfamethoxazole is chemically identified as 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide.[7][8] Its structure is characterized by a central benzene sulfonamide core. A 4-aminophenyl group is attached to the sulfur atom, and a 5-methylisoxazole ring is attached to the sulfonamide nitrogen.[7] This structure makes it a structural analog of para-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase, which is the basis for its mechanism of action.[2][5]

The key functional groups present in sulfamethoxazole are:

- An aniline group (p-aminophenyl)
- A sulfonamide group (-SO₂NH-)
- An isoxazole ring (a five-membered heterocyclic ring containing nitrogen and oxygen)

Physicochemical Properties

The physicochemical properties of sulfamethoxazole are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. These properties have been determined through various experimental and computational methods and are summarized below.

Property	Value
IUPAC Name	4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide[7]
Chemical Formula	C ₁₀ H ₁₁ N ₃ O ₃ S[7][9][10]
Molecular Weight	253.28 g/mol [7][9][11]
Physical Description	White to pale yellow or off-white crystalline powder.[7][9]
Melting Point	167-172 °C[2][12]
pKa	pKa1: 1.6 - 1.97 (strongest basic, anilinium ion) pKa2: 5.6 - 6.16 (strongest acidic, sulfonamide) [4][7][9]
Water Solubility	Very slightly soluble; 0.5 g/L or 610 mg/L at 37 °C.[4][9][13]
Solubility in Organic Solvents	Freely soluble in acetone; sparingly soluble in ethanol; soluble in DMSO and DMF.[9][13][14] Dissolves in dilute acids and dilute solutions of sodium hydroxide.[9][15]
Octanol/Water Partition Coefficient (logP)	0.79 - 0.9[4][7]
SMILES	CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N[7]
InChI	InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)[7][10]
CAS Number	723-46-6[7][10]

Experimental Protocols for Property Determination

Standardized methods are employed to determine the physicochemical properties of active pharmaceutical ingredients like sulfamethoxazole. While detailed, step-by-step laboratory

protocols are proprietary or specific to individual publications, the principles behind these determinations are well-established.

1. Identification and Purity Assay Several pharmacopoeias specify methods for the identification and purity assay of sulfamethoxazole.[13]

- Identification: Methods include infrared (IR) and ultraviolet (UV) absorption spectrophotometry, where the spectrum of the sample is compared to that of a reference standard.[13] Thin-layer chromatography (TLC) is also used for identification in pharmaceutical preparations.[13]
- Assay (Purity): The purity of the bulk drug is typically determined by potentiometric or electrometric titration with sodium nitrite.[13] This method quantifies the primary aromatic amine group present in the sulfamethoxazole molecule.

2. pKa Determination The ionization constants (pKa values) are fundamental to understanding the solubility and absorption of a drug at different pH values.

- Methodology: Potentiometric titration is a common and reliable method for pKa determination.[16] The protocol involves dissolving a precise amount of sulfamethoxazole in a suitable solvent (often a mixed solvent system like water-DMSO or water-ethanol due to its low aqueous solubility) and titrating it with a standardized solution of a strong acid and a strong base.[16][17] A pH electrode monitors the pH change throughout the titration. The pKa values are then calculated from the inflection points of the resulting titration curve.

3. Solubility Determination Solubility is a critical parameter for drug formulation and bioavailability.

- Methodology: The equilibrium solubility method (shake-flask method) is commonly used. An excess amount of solid sulfamethoxazole is added to a specific solvent (e.g., water, buffer of a certain pH, ethanol). The mixture is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered to remove undissolved solid. The concentration of sulfamethoxazole in the clear filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[18]

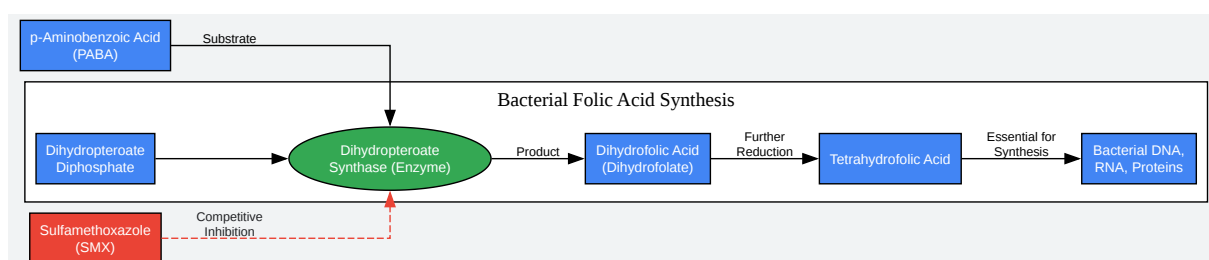
4. LogP Determination The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its membrane permeability and distribution.

- **Methodology:** The shake-flask method is the traditional approach. A solution of sulfamethoxazole is prepared in one of the two immiscible phases (typically 1-octanol or water). This solution is then mixed with an equal volume of the second phase in a flask. The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then centrifuged to ensure complete phase separation. The concentration of sulfamethoxazole in both the aqueous and octanol layers is measured, typically by HPLC or UV-Vis spectrophotometry. The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mechanism of Action Pathway

Sulfamethoxazole exerts its bacteriostatic effect by interfering with the folic acid synthesis pathway in bacteria.[2][4] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[5][6] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate to form dihydrofolic acid, an essential precursor for the synthesis of purines and ultimately bacterial DNA.[2][6] Due to its structural similarity to PABA, sulfamethoxazole binds to the active site of DHPS, blocking the natural substrate and halting the pathway.[5]

The following diagram illustrates the inhibition of the bacterial folic acid synthesis pathway by sulfamethoxazole.



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Caption: Competitive inhibition of dihydropteroate synthase by sulfamethoxazole.

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